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molecular formula C8H7FO2 B1281839 6-Fluoro-2,3-dihydro-1,4-benzodioxine CAS No. 60458-98-2

6-Fluoro-2,3-dihydro-1,4-benzodioxine

Cat. No. B1281839
M. Wt: 154.14 g/mol
InChI Key: IWBRMEJPAIVOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205408B2

Procedure details

A solution of 6-fluoro-2,3-dihydro-benzo[1,4]dioxine (prepared from 6-amino-2,3-dihydro-benzo[1,4]dioxine according to the procedure of V. Daukas, P. Gaidelis, R. Martinkus, S. Urboniene, Chemija, 1999, 10 (1), 59), (154 mg, 1 mmol) in dichloromethane (0.5 ml) was treated with dichloromethyl methyl ether (0.25 ml) at 0° C. under argon. Titanium tetrachloride (0.45 ml) in dichloromethane (0.5 ml) was added over 0.25 hours. The cooling bath was removed and the mixture was stirred at ambient temperature for 1 hour before being quenched with water and extracted with ether. The ether extract was washed with aqueous sodium bicarbonate and brine. Drying and evaporation afforded a brown oil which was purified by chromatography on silica (ethyl acetate/hexane) affording a clear oil (0.12 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.45 mL
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1.NC1C=C[C:16]2[O:17]CCOC=2C=1.COC(Cl)Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[F:1][C:2]1[C:11]([CH:16]=[O:17])=[CH:10][C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(OCCO2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(OCCO2)C=C1
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.45 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
before being quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
afforded a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=CC2=C(OCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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